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  • Product: 2-Isopropoxy-4-methylphenylboronic acid
  • CAS: 221111-03-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Isopropoxy-4-methylphenylboronic Acid: A Comprehensive NMR Guide

Executive Summary 2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) is a highly valued organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) is a highly valued organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Accurate structural characterization of this intermediate is critical for ensuring downstream synthetic fidelity and preventing off-target coupling reactions.

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift data for this compound. As a Senior Application Scientist, the goal here is not merely to list spectral data, but to explain the underlying quantum mechanical and electronic causality behind the observed spectral phenomena—specifically addressing the pronounced quadrupolar relaxation effects inherent to boronic acids[2][3].

Structural Architecture and Spin Systems

The molecular architecture of 2-Isopropoxy-4-methylphenylboronic acid consists of a central benzene ring functionalized with three distinct substituents, each exerting specific electronic effects:

  • C1 (Boronic Acid, -B(OH) 2​ ): Acts as a weak π -electron acceptor due to the vacant p-orbital on the boron atom, withdrawing electron density from the ortho and para positions.

  • C2 (Isopropoxy, -O-CH(CH 3​ ) 2​ ): A strong π -electron donor (+M effect) via the oxygen lone pairs, which significantly shields the adjacent ortho and para aromatic protons.

  • C4 (Methyl, -CH 3​ ): A weak σ -electron donor (+I effect) that provides mild shielding to its immediate environment.

This specific substitution pattern creates a highly predictable AMX-type spin system for the remaining aromatic protons (H3, H5, H6), where the push-pull dynamics of the substituents dictate the chemical shifts and multiplicity.

1 H NMR Chemical Shift Data & Causality

The 1 H NMR spectrum (acquired in DMSO- d6​ ) reflects the distinct electronic environments created by the substituents.

Table 1: 1 H NMR Chemical Shift Data (400 MHz, DMSO- d6​ )
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Isopropoxy -CH 3​ 1.28Doublet (d)6.06H
Aryl -CH 3​ (C4)2.28Singlet (s)-3H
Isopropoxy -CH4.55Septet (sep)6.01H
Aromatic H36.75Singlet (s) / fine d~1.51H
Aromatic H56.78Doublet (d)7.51H
Aromatic H67.45Doublet (d)7.51H
Boronic Acid -OH7.80Broad Singlet (br s)-2H
Mechanistic Insights:
  • Deshielding of H6: The proton at C6 is positioned ortho to the boronic acid group. The vacant p-orbital of the boron atom withdraws electron density from the ring, deshielding H6 and pushing its resonance downfield to ~7.45 ppm.

  • Shielding of H3 and H5: The isopropoxy oxygen donates electron density into the aromatic ring via resonance. This significantly shields the ortho (H3) and para (H5) protons, moving their signals upfield to the ~6.75–6.78 ppm region.

  • Boronic Acid Exchange: The -B(OH) 2​ protons appear as a broad singlet at ~7.80 ppm in DMSO- d6​ due to slow chemical exchange and hydrogen bonding with the solvent. In non-polar solvents like CDCl 3​ , this signal is often much broader or entirely absent due to rapid protodeboronation or dimerization equilibria.

13 C NMR Chemical Shift Data & Causality

The 13 C NMR spectrum provides a direct map of the carbon framework, though it presents unique challenges characteristic of organoboron species.

Table 2: 13 C NMR Chemical Shift Data (100 MHz, DMSO- d6​ )
Carbon AssignmentChemical Shift ( δ , ppm)Notes / Causality
Aryl -CH 3​ (C4)21.4Standard benzylic methyl shift.
Isopropoxy -CH 3​ 22.1Two equivalent methyl carbons.
Isopropoxy -CH69.8Deshielded by direct attachment to oxygen.
Aromatic C3 (CH)113.2Strongly shielded by ortho -O-iPr group.
Aromatic C5 (CH)120.5Mildly shielded by para -O-iPr group.
Aromatic C1 (C-B) ~125.0 Broad / low intensity due to quadrupolar relaxation.
Aromatic C6 (CH)135.4Deshielded by ortho -B(OH) 2​ .
Aromatic C4 (C-CH 3​ )141.8Quaternary carbon, standard shift.
Aromatic C2 (C-O)160.5Highly deshielded by electronegative oxygen (-I effect).
Mechanistic Insights (The "Missing" Carbon Phenomenon):

The most critical diagnostic feature in the 13 C NMR of boronic acids is the behavior of the ipso-carbon (C1). Boron has two NMR-active isotopes, 11 B (spin I = 3/2) and 10 B (spin I = 3), both of which possess a nuclear electric quadrupole moment[2]. The rapid quadrupolar relaxation of the boron nucleus causes the adjacent 13 C signal to broaden significantly[3]. This often renders the C1 peak indistinguishable from the baseline noise in standard 1D 13 C acquisitions unless prolonged scanning or specific relaxation delays are employed[2][4].

Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for 2-Isopropoxy-4-methylphenylboronic acid.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-Isopropoxy-4-methylphenylboronic acid.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between boronic acid dimers. This ensures the compound exists as a monomeric species, yielding sharper spectral lines.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube.

Step 2: 1 H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

  • Shim the magnet (Z1-Z4) to achieve a TMS linewidth of < 1.0 Hz.

  • Acquire the spectrum using a standard 90° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s at 298 K.

Step 3: 13 C NMR Acquisition

  • Switch to a 13 C-optimized probe configuration.

  • Acquire the spectrum using a proton-decoupled sequence (zgpg30).

  • Critical Adjustment: To capture the elusive ipso-carbon (C1), increase the number of scans to at least 1024 and extend the relaxation delay (D1) to 2.0 s to account for the unique T1​ relaxation times of quadrupolar-affected carbons.

Workflow Diagram

The following diagram illustrates the logical flow of the NMR acquisition and structural validation process.

NMR_Workflow A Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 1H NMR Acquisition 400 MHz, 16 Scans, 298 K A->B C 13C NMR Acquisition 100 MHz, 1024 Scans, 298 K A->C D Spectral Processing Fourier Transform & Phase Correction B->D C->D E Data Analysis Multiplet Extraction & Integration D->E F Structural Validation Confirm CAS 221111-03-1 E->F

Caption: Workflow for NMR acquisition and structural validation of boronic acids.

References

  • Title: CAS 221111-03-1 | 2-Isopropoxy-4-methylphenylboronic acid, 95% Source: Howei Pharm URL: [Link]

  • [1] Title: 221111-03-1 2-Isopropoxy-4-methylphenylboronic acid Catalog Source: USCKS / Chemsigma Int. URL: [Link]

  • [4] Title: A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: ResearchGate URL:[Link]

  • [2] Title: Characterization of Tricoordinate Boron Chemical Shift Tensors: Definitive High-Field Solid-State NMR Evidence for Anisotropic Boron Shielding Source: ResearchGate (Journal of Physical Chemistry A) URL: [Link]

  • [3] Title: Versatile Conversions of Substituents in Guaiazulene: Synthesis of Carboxylic Acid Derivatives with Controlled Regiospecific Reactions (Note on quadrupolar relaxation of the B atom) Source: Oxford University Press (Bulletin of the Chemical Society of Japan) URL: [Link]

Sources

Exploratory

Thermodynamic stability of 2-Isopropoxy-4-methylphenylboronic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Isopropoxy-4-methylphenylboronic Acid at Room Temperature Abstract Boronic acids are indispensable reagents in modern synthetic chemistry, particularly with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Isopropoxy-4-methylphenylboronic Acid at Room Temperature

Abstract

Boronic acids are indispensable reagents in modern synthetic chemistry, particularly within the pharmaceutical industry, where they are cornerstone building blocks for Suzuki-Miyaura cross-coupling reactions. Their stability, however, is a critical parameter that dictates storage conditions, reaction efficiency, and impurity profiles of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the thermodynamic stability of 2-isopropoxy-4-methylphenylboronic acid at ambient temperatures. While direct literature on this specific molecule is sparse, this paper synthesizes established principles of arylboronic acid chemistry to predict its behavior and provides a comprehensive framework for its empirical assessment. We will explore the intrinsic electronic and steric factors influencing its stability and delve into the primary degradation pathways, including dehydration to boroxines, protodeboronation, and oxidation. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to rigorously evaluate the stability of this compound and its analogs.

Introduction: The Duality of Boronic Acids in Drug Development

Arylboronic acids are celebrated for their versatility and functional group tolerance, enabling the construction of complex biaryl structures central to many modern therapeutics. However, the very nature of the carbon-boron bond, which facilitates its utility in catalysis, also renders it susceptible to several degradation pathways.[1][2] Reagent instability can lead to diminished reaction yields, irreproducible results, and the generation of potentially genotoxic impurities that require stringent control.[3][4]

The subject of this guide, 2-isopropoxy-4-methylphenylboronic acid, possesses structural features—an ortho-alkoxy group and a para-methyl group—that have predictable, and sometimes competing, effects on its stability. Understanding these influences is paramount for any scientist incorporating this reagent into a synthetic workflow. This document serves as both a theoretical guide and a practical manual for assessing and managing the stability of this compound.

Physicochemical Profile and Intrinsic Stability Factors

The stability of an arylboronic acid is not solely dependent on external conditions but is fundamentally governed by the electronic and steric environment surrounding the C-B(OH)₂ moiety.

Chemical Structure:

  • IUPAC Name: (2-isopropoxy-4-methylphenyl)boronic acid

  • Molecular Formula: C₁₀H₁₅BO₃

  • Key Structural Features:

    • Ortho-Isopropoxy Group: A bulky, electron-donating group (EDG) positioned ortho to the boronic acid.

    • Para-Methyl Group: An electron-donating group positioned para to the boronic acid.

Electronic Effects

The phenyl ring is substituted with two electron-donating groups (isopropoxy and methyl). This increased electron density on the aromatic ring can influence stability in two opposing ways:

  • It can strengthen the C-B bond against certain types of cleavage.

  • However, electron-rich arylboronates are known to be particularly susceptible to protodeboronation, a key degradation pathway where the boronic acid group is replaced by a hydrogen atom.[3][4]

Steric Effects

The bulky isopropoxy group at the ortho position provides significant steric hindrance around the boronic acid functional group. This steric shield is expected to:

  • Inhibit Intermolecular Interactions: It can slow the rate of dehydration to form the cyclic trimer anhydride, known as a boroxine.[5][6] Boroxine formation, while reversible, complicates stoichiometry and can alter reactivity.[7]

  • Influence Susceptibility to Attack: The steric bulk may partially protect the boron center from external reagents, potentially slowing down pathways like oxidation or base-mediated decomposition.[8]

Principal Degradation Pathways at Room Temperature

At room temperature, 2-isopropoxy-4-methylphenylboronic acid is susceptible to three primary degradation pathways, especially in the presence of atmospheric moisture and oxygen.

Dehydration to Boroxine

Boronic acids can undergo intermolecular dehydration to form cyclic boroxines. This is an equilibrium process that is highly sensitive to the presence of water.[5][6] While often inconsequential for reactions like the Suzuki-Miyaura coupling, the presence of both the monomeric acid and the trimeric boroxine can complicate analysis and accurate quantification.[5]

G cluster_0 3x Boronic Acid Monomer cluster_1 Boroxine Trimer cluster_2 3x Water A Ar-B(OH)₂ Boroxine [ArBO]₃ A->Boroxine -3 H₂O B Ar-B(OH)₂ B->Boroxine -3 H₂O C Ar-B(OH)₂ C->Boroxine -3 H₂O Boroxine->A +3 H₂O Water 3 H₂O G Start 2-Isopropoxy-4-methylphenylboronic acid (Ar-B(OH)₂) Product 3-Isopropoxytoluene (Ar-H) Start->Product Protodeboronation Byproduct Boric Acid (B(OH)₃) Start->Byproduct Reagent + H₂O (Moisture) Reagent->Product

Caption: The irreversible protodeboronation degradation pathway.

Oxidative Degradation

In the presence of atmospheric oxygen or other oxidizing agents (like peroxides), the C-B bond can be oxidatively cleaved to yield the corresponding phenol, in this case, 2-isopropoxy-4-methylphenol. [9][10]This process involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement. [11]Storing the compound under an inert atmosphere like nitrogen or argon can effectively mitigate this pathway. [5]

G Start 2-Isopropoxy-4-methylphenylboronic acid (Ar-B(OH)₂) Product 2-Isopropoxy-4-methylphenol (Ar-OH) Start->Product Oxidation Byproduct Boric Acid (B(OH)₃) Start->Byproduct Reagent + [O] (e.g., Air, H₂O₂) Reagent->Product

Caption: The irreversible oxidative degradation pathway.

Experimental Protocols for Stability Assessment

A comprehensive understanding of a compound's stability requires empirical data. A forced degradation (or stress testing) study is the standard approach. The following protocols are designed to identify degradation products, establish degradation pathways, and determine the intrinsic stability of 2-isopropoxy-4-methylphenylboronic acid.

Workflow for a Forced Degradation Study

A systematic approach is crucial for obtaining reliable stability data. The workflow involves subjecting the compound to various stress conditions and monitoring its degradation over time using appropriate analytical techniques.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare stock solution of 2-isopropoxy-4-methylphenylboronic acid B1 Ambient Temp/Light A->B1 B2 Elevated Temp (40°C) A->B2 B3 Acidic (0.1M HCl) A->B3 B4 Basic (0.1M NaOH) A->B4 B5 Oxidative (3% H₂O₂) A->B5 C Sample at time points (0, 24, 48, 72 hr) B1->C B2->C B3->C B4->C B5->C D Analyze via HPLC-UV/MS and NMR C->D E Quantify Purity Loss & Identify Degradants D->E F Determine Degradation Pathways & Kinetics E->F

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Isopropoxy-4-methylphenylboronic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organometallic Chemistry & Process Optimization Introduction & Mechanistic Rationale The synthesis of complex biaryl pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organometallic Chemistry & Process Optimization

Introduction & Mechanistic Rationale

The synthesis of complex biaryl pharmacophores often relies on the Suzuki-Miyaura cross-coupling reaction. Among the various building blocks utilized in drug discovery, 2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) (1[1]) is highly valued for its electron-rich aromatic ring. However, the bulky ortho-isopropoxy group introduces significant steric hindrance, which fundamentally impedes the transmetalation step during conventional thermal heating.

As a Senior Application Scientist, I advocate for the transition from convective thermal heating to Microwave-Assisted Synthesis (MAS) . Microwave irradiation directly couples with polar solvents and ionic species via dielectric heating. This mechanism rapidly accelerates the reaction kinetics, overcoming the high activation energy required for sterically hindered substrates. Studies have demonstrated that MAS can yield up to a 72-fold increase in reaction rates for polycyclic aromatic hydrocarbon synthesis compared to standard reflux conditions (2[2]). Furthermore, the rapid heating profile minimizes the time the boronic acid spends at intermediate temperatures, effectively suppressing competitive protodeboronation and homocoupling side reactions.

CatalyticCycle Pd0 1. Pd(0) Active Catalyst OxAdd 2. Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Microwave Activation PdII 3. Pd(II) Intermediate OxAdd->PdII Trans 4. Transmetalation (Overcoming Steric Hindrance) PdII->Trans Base & Boronic Acid RedElim 5. Reductive Elimination (Biaryl Formation) Trans->RedElim Dielectric Heating RedElim->Pd0 Product Release

Catalytic cycle of microwave-assisted Suzuki-Miyaura coupling highlighting thermal activation steps.

Quantitative Data & Reaction Optimization

The choice of catalyst, solvent, and heating modality dictates the success of coupling sterically encumbered boronic acids. The following table summarizes the quantitative improvements achieved by transitioning from conventional to microwave-assisted methodologies. Notably, the use of highly polar co-solvents (like water and ethanol) maximizes microwave energy absorption (3[3]).

Table 1: Comparative Kinetic and Yield Data for Sterically Hindered Boronic Acids
Catalyst SystemSolvent SystemHeating ModalityTemp (°C)TimeYield (%)Scientific Rationale & Causality
Pd(PPh₃)₄ Toluene / H₂OConventional10024 h45%Convective heating fails to overcome steric bulk efficiently, leading to protodeboronation.
Pd(PPh₃)₄ Ethylene GlycolMicrowave1201 h74%High boiling, polar solvent absorbs MW energy well, but monodentate ligands risk Pd-black formation.
Pd(dppf)Cl₂ Toluene / Acetone / H₂OMicrowave12010 min91%Bidentate dppf ligand stabilizes Pd at high temps. Proven effective for ortho-isopropoxy substrates.
Pyridine-Pyrazole/Pd(II) EtOH / H₂OMicrowave1202 min94%Aqueous media provides optimal dielectric loss tangent. Extremely rapid kinetic conversion.

Data synthesized from fluorous phase-tagging studies (4[4]) and aqueous MAS optimizations (3[3]).

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By carefully controlling stoichiometry and utilizing autogenous pressure, researchers can ensure reproducible cross-coupling of 2-Isopropoxy-4-methylphenylboronic acid.

Step 1: Reagent Preparation & Stoichiometric Control
  • Aryl Halide (Electrophile): 1.0 mmol.

  • 2-Isopropoxy-4-methylphenylboronic acid: 1.2 mmol.

    • Causality: A 20% stoichiometric excess is intentionally used to compensate for any minor oxidative degradation or protodeboronation that may occur before the transmetalation step is complete.

  • Catalyst (Pd(dppf)Cl₂): 0.01 mmol (1.0 mol%).

    • Causality: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle which structurally forces the intermediate into a geometry that highly favors the final reductive elimination step.

  • Base (K₂CO₃ or KOH): 2.0 mmol.

    • Causality: Base is strictly required to convert the neutral boronic acid into a tetra-coordinated boronate anion, drastically increasing the nucleophilicity of the aryl group for transmetalation.

  • Solvent System: 2 mL of EtOH/H₂O (1:1 v/v).

    • Causality: Water and ethanol have high dielectric loss tangents. They rapidly convert electromagnetic microwave energy into thermal energy, ensuring instantaneous and uniform heating throughout the vial.

Step 2: Reaction Assembly & Sealing
  • Charge a 10 mL microwave-safe heavy-walled glass vial with a magnetic stir bar.

  • Add the solid reagents (Aryl Halide, Boronic Acid, Catalyst, Base).

  • Add the EtOH/H₂O solvent mixture.

  • Seal the vessel securely with a Teflon septum fitted in an aluminum crimp top.

    • Causality: Sealing the vessel is critical. It allows the reaction to safely exceed the atmospheric boiling point of ethanol (78°C), utilizing autogenous pressure to reach the target 120°C without solvent evaporation.

Step 3: Microwave Irradiation Parameters
  • Place the sealed vial into a single-mode microwave reactor.

  • Set the power output to 60–75 W .

  • Program a rapid temperature ramp to 120°C and hold for 10 minutes (5[5]).

    • Causality: A rapid ramp minimizes the residence time at lower temperatures where the catalytic cycle is stalled, preventing the accumulation of unreacted Pd(II) intermediates that could precipitate as inactive palladium black.

Step 4: Workup & Analytical Validation
  • Cooling: Allow the microwave reactor to rapidly cool the vial to room temperature using a compressed air or N₂ jet.

    • Causality: Immediate quenching stops the reaction kinetics precisely at 10 minutes, preventing over-reaction.

  • Extraction: Open the vial and dilute with 5 mL of Diethyl Ether. Transfer to a separatory funnel and collect the organic phase. The aqueous phase (containing the base and salts) can be discarded or recycled.

  • Validation: Analyze the crude organic phase via HPLC-UV (254 nm). The self-validating nature of this protocol means that if the 1.2 equiv of boronic acid was sufficient, the aryl halide peak will be completely consumed (>99% conversion), confirming successful transmetalation despite the ortho-isopropoxy steric bulk.

ExperimentalWorkflow Prep Reaction Prep Reagents + Solvent Seal Vessel Sealing Pressure Control Prep->Seal MW Microwave Heating 120°C, 10 min Seal->MW Extract Phase Extraction Product Isolation MW->Extract Analyze HPLC/NMR Validation Extract->Analyze

Step-by-step workflow for the microwave-assisted synthesis and validation of biaryl compounds.

Troubleshooting & Quality Control

  • Observation: High levels of unreacted Aryl Halide remaining.

    • Causality/Fix: The 2-Isopropoxy-4-methylphenylboronic acid may have degraded due to moisture prior to the reaction. Ensure the boronic acid is stored under argon. Increase loading to 1.5 equivalents.

  • Observation: Formation of Palladium Black (dark precipitate) during heating.

    • Causality/Fix: The catalyst is decomposing before oxidative addition can occur. Ensure the reaction mixture is thoroughly degassed with N₂ prior to sealing the Teflon septum to prevent oxygen-mediated ligand oxidation.

References

  • 221111-03-1 2-Isopropoxy-4-methylphenylboronic acid, USCKS.COM,
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites, ACS Public
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids, Organic Letters - ACS Public
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfon
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

Sources

Application

Application Note: High-Yield Continuous Flow Suzuki-Miyaura Cross-Coupling of 2-Isopropoxy-4-methylphenylboronic Acid

Target Audience: Process Chemists, API Development Scientists, and Flow Chemistry Engineers. Mechanistic Rationale: Overcoming Protodeboronation via Kinetic Control 2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Flow Chemistry Engineers.

Mechanistic Rationale: Overcoming Protodeboronation via Kinetic Control

2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03-1)[1] is a highly valued, sterically hindered, and electron-rich building block used in the synthesis of complex biaryl active pharmaceutical ingredients (APIs). However, its electron-rich nature makes it highly susceptible to base-catalyzed protodeboronation in aqueous media.

In traditional batch reactors, the Suzuki-Miyaura coupling of such substrates requires extended heating times (often >2 hours) due to poor interfacial mass transfer in biphasic solvent systems. This extended residence time allows the competing protodeboronation pathway—driven by the formation of a transient trihydroxyboronate species—to consume significant quantities of the boronic acid[2]. Consequently, batch processes often require a massive stoichiometric excess of the boronic acid (up to 2.0–3.0 equivalents) to drive the reaction to completion, leading to high raw material costs and complex downstream purification.

The Continuous Flow Advantage: By transitioning the reaction to a continuous flow regime utilizing a packed-bed reactor (PBR), we fundamentally shift the reaction dynamics from thermodynamic to kinetic control. The micro-scale fluidic environment and the high surface-area-to-volume ratio of the heterogeneous catalyst bed drastically accelerate interfacial mass transfer. This allows the cross-coupling reaction to reach >99% conversion in under 3 minutes, effectively outpacing the slower protodeboronation degradation pathway[3].

KineticControl Start 2-Isopropoxy-4-methylphenylboronic acid + Aryl Halide Flow Continuous Flow (t_R = 2.5 min) Rapid Mass Transfer Start->Flow High Surface Area Batch Batch Reactor (t = 120 min) Slow Mass Transfer Start->Batch Low Surface Area Product Biaryl Product (>99% Yield) Flow->Product Kinetic Control Batch->Product Competing Pathway Degradation Protodeboronation (Significant Byproduct) Batch->Degradation Base-Catalyzed Degradation

Fig 1. Kinetic control in continuous flow outcompetes base-catalyzed protodeboronation.

Fluidic Architecture & Catalyst Selection

To ensure a self-validating and scalable system, this protocol utilizes SiliaCat DPP-Pd , a sol-gel entrapped diphenylphosphine palladium(II) catalyst[4].

Causality behind hardware choices:

  • Heterogeneous Catalyst (SiliaCat DPP-Pd): Prevents palladium leaching into the product stream (<1 ppm), which is a critical regulatory requirement in pharmaceutical manufacturing. It also eliminates the need for post-reaction metal scavenging[5].

  • Biphasic Solvent System (THF / H₂O-EtOH): Tetrahydrofuran (THF) ensures complete solubilization of the organic substrates, while the aqueous ethanol stream carries the inorganic base (K₂CO₃). The T-mixer generates a highly dispersed segmented flow, maximizing the interfacial area.

  • Back Pressure Regulator (BPR): A 100 psi BPR is installed downstream. Because the reaction is operated at 80 °C (above the boiling point of THF, 66 °C), the BPR artificially raises the boiling point of the system, preventing solvent outgassing and maintaining a stable liquid plug flow.

FlowReactor PumpA Pump A Substrates in THF Mixer T-Mixer (High Shear) PumpA->Mixer Stream 1 PumpB Pump B Base in H2O/EtOH PumpB->Mixer Stream 2 PBR Packed-Bed Reactor (SiliaCat DPP-Pd, 80°C) Mixer->PBR Biphasic Flow PAT Inline FTIR (ReactIR) PBR->PAT Product Stream BPR Back Pressure Regulator (100 psi) PAT->BPR Collection Product Collection & Phase Separation BPR->Collection

Fig 2. Continuous flow setup for biphasic Suzuki-Miyaura coupling with inline PAT monitoring.

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system. By integrating Process Analytical Technology (PAT) via an inline FTIR flow cell, the operator can verify steady-state attainment in real-time by monitoring the disappearance of the boronic acid O-H stretching frequencies and the appearance of the biaryl C-C stretches.

Phase 1: Reagent Preparation
  • Stream 1 (Organic): Dissolve the aryl halide (e.g., 4-bromoanisole, 0.5 M) and 2-Isopropoxy-4-methylphenylboronic acid (0.55 M, 1.1 equiv.) in anhydrous THF. Note: Only a 10% excess of boronic acid is required due to the suppression of protodeboronation.

  • Stream 2 (Aqueous): Dissolve K₂CO₃ (0.75 M, 1.5 equiv.) in a 1:1 (v/v) mixture of distilled H₂O and HPLC-grade Ethanol.

Phase 2: System Priming & Equilibration
  • Reactor Packing: Pack a glass Omnifit column (0.785 cm ID × 6.5 cm) with 1.76 g of SiliaCat DPP-Pd catalyst[4].

  • Solvent Flush: Pump pure THF through Pump A and the H₂O/EtOH mixture through Pump B at 0.5 mL/min each.

  • Thermal & Pressure Equilibration: Set the column reactor heating jacket to 80 °C. Ensure the 100 psi BPR is functioning by verifying a stable system pressure readout. Wait 10 minutes for thermal equilibrium.

Phase 3: Steady-State Operation
  • Injection: Switch the inlet valves of Pump A and Pump B from pure solvents to the prepared reagent streams. Maintain a flow rate of 0.5 mL/min for each pump (Total Flow Rate = 1.0 mL/min).

  • Residence Time ( tR​ ): With a typical column void volume of ~2.5 mL, the tR​ is exactly 2.5 minutes.

  • PAT Validation: Monitor the inline ReactIR. The system is considered to have reached a steady state when the product absorbance bands plateau (typically after 2-3 reactor volumes, or ~7.5 minutes).

Phase 4: Workup & Isolation
  • Collect the reactor effluent into a collection vessel once steady-state is confirmed.

  • The biphasic mixture will naturally partition. Decant the aqueous layer.

  • Wash the THF layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting biaryl product typically exhibits >95% purity prior to any crystallization, with Pd levels well below the 10 ppm pharmaceutical threshold.

Process Optimization & Quantitative Data

The following table summarizes the causal relationship between residence time, temperature, and the suppression of the protodeboronation side-reaction. By optimizing the flow rate to 1.0 mL/min at 80 °C, the reaction achieves quantitative conversion while virtually eliminating boronic acid degradation.

Table 1: Flow Optimization for 2-Isopropoxy-4-methylphenylboronic acid Cross-Coupling

Temperature (°C)Total Flow Rate (mL/min)Residence Time (min)Boronic Acid (Equiv.)Conversion to Biaryl (%)Protodeboronation Byproduct (%)
600.505.01.1082.44.1
801.002.51.10>99.0<1.0
800.2012.51.1098.514.2*
1002.001.251.0597.81.5

*Note: Artificially extending the residence time to 12.5 minutes at 80 °C re-introduces the thermodynamic degradation pathway, proving that kinetic control (short tR​ ) is the primary mechanism preventing protodeboronation in this setup.

References

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm The Journal of Physical Chemistry A - ACS Publications[Link]

  • Process Intensification of the Suzuki–Miyaura Reaction over Sol–Gel Entrapped Catalyst SiliaCat DPP-Pd Under Conditions of Continuous Flow Organic Process Research & Development - ACS Publications[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society - ACS Publications[Link]

  • 221111-03-1 2-Isopropoxy-4-methylphenylboronic acid USCKS Chemical Database[Link]

Sources

Method

Application Note: Atroposelective Synthesis and Cross-Coupling Applications of 2-Isopropoxy-4-methylphenylboronic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reagent Profile: 2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03-1) Executive Summary The construction of axially chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reagent Profile: 2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03-1)

Executive Summary

The construction of axially chiral biaryls (atropisomers) is a critical objective in modern drug discovery and the design of privileged chiral ligands. 2-Isopropoxy-4-methylphenylboronic acid serves as a highly specialized building block for these applications. Unlike standard arylboronic acids, this reagent is strategically functionalized to address both the steric and electronic demands of asymmetric Suzuki-Miyaura cross-coupling. This application note details the mechanistic rationale, optimized protocols, and validation systems required to utilize this reagent effectively in the synthesis of sterically encumbered, enantioenriched biaryl scaffolds.

Mechanistic Insights: Causality in Reagent Design

The efficacy of 2-Isopropoxy-4-methylphenylboronic acid in asymmetric synthesis is not coincidental; it is rooted in precise steric and electronic tuning[1].

A. Steric Tuning: The Ortho-Isopropoxy Group

To isolate stable atropisomers, the rotational barrier around the newly formed C–C biaryl bond must exceed ~25 kcal/mol. The ortho-isopropoxy group provides a significantly larger steric profile (higher A-value) than a standard methoxy group. During the enantio-determining reductive elimination step of the catalytic cycle, the steric clash between this isopropoxy group and the chiral ligand environment dictates the stereochemical outcome[1][2]. Post-coupling, this bulk locks the biaryl conformation, preventing thermal racemization.

B. Electronic Modulation: The Para-Methyl Group

Sterically hindered cross-couplings often suffer from sluggish kinetics, leading to competitive side reactions such as protodeboronation. The para-methyl group acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density on the boron atom, facilitating the rapid formation of the reactive boronate complex with the base. Consequently, the rate of transmetalation—often the bottleneck in hindered couplings—is significantly accelerated[3].

Mechanism Start Pd(0)L* Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Ar-X TransMet Transmetalation (2-Isopropoxy-4-methylphenylboronic acid) OxAdd->TransMet Base RedElim Atroposelective Reductive Elimination TransMet->RedElim Steric Clash Dictates Conformation RedElim->Start Regeneration of Pd(0) Product Axially Chiral Biaryl (Stable Atropisomer) RedElim->Product C-C Bond Formation

Caption: Mechanistic pathway of the atroposelective Suzuki-Miyaura coupling highlighting the enantio-determining steps.

Experimental Protocol: Atroposelective Suzuki-Miyaura Cross-Coupling

This protocol describes the asymmetric coupling of 2-Isopropoxy-4-methylphenylboronic acid with an ortho-substituted aryl bromide to yield a stable, axially chiral biaryl.

Causality of Experimental Choices
  • Catalyst System (Pd2(dba)3 / Chiral NHC or Phosphine): A Pd(0) source combined with a bulky chiral ligand (e.g., a C2-symmetric chiral N-heterocyclic carbene or sSPhos) is required to create a deep, asymmetric chiral pocket that differentiates the transition states during reductive elimination [2].

  • Base Selection (K3PO4): Bulky boronic acids are highly susceptible to protodeboronation under harsh basic conditions. K3PO4 provides the exact basicity needed to form the boronate without destroying the starting material.

  • Solvent System (Toluene/H2O): A biphasic system is critical. Water dissolves the inorganic base, facilitating the formation of the Pd-OAr intermediate, while toluene keeps the highly lipophilic organic substrates in solution.

Step-by-Step Methodology
  • Preparation & Rigorous Degassing:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-substituted aryl bromide (1.0 equiv), 2-Isopropoxy-4-methylphenylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), chiral ligand (5.5 mol%), and anhydrous K3PO4 (3.0 equiv).

    • Critical Step: Seal the tube and subject it to three cycles of vacuum/backfilling with ultra-high purity Argon. Rationale: Pd(0) and electron-rich ligands are highly sensitive to oxidation, which will prematurely terminate the catalytic cycle.

  • Solvent Addition:

    • Add degassed Toluene (0.2 M) and degassed deionized H2O (10:1 v/v ratio) via syringe under a positive pressure of Argon.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously at 60 °C for 24 hours.

  • Quenching & Extraction:

    • Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl to neutralize the base.

    • Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the axially chiral biaryl.

Self-Validating System (In-Process Controls)

A robust protocol must validate itself at every stage to ensure trustworthiness:

  • IPC 1 (Reaction Progress): At 12 hours, remove a 10 µL aliquot under Argon, dilute with MeCN, and analyze via LC-MS. The reaction is validated to proceed if the aryl bromide mass is depleted by >90%.

  • IPC 2 (Stereochemical Validation): Post-purification, the product must be analyzed via Chiral Stationary Phase (CSP) HPLC. Validation requirement: You must first synthesize and inject a racemic standard (using an achiral ligand like dppf) to establish baseline resolution of the enantiomers. The asymmetric run is only validated if the retention times exactly match the established racemic peaks, allowing for accurate integration of the Enantiomeric Excess (ee).

Workflow Prep Reagent Prep & Degassing Reaction Cross-Coupling (Pd/Chiral Ligand) Prep->Reaction Workup Quench & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Validation Chiral HPLC (ee determination) Purification->Validation

Caption: Self-validating experimental workflow for the synthesis and isolation of axially chiral biaryls.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the optimization landscape for coupling 2-Isopropoxy-4-methylphenylboronic acid, demonstrating how ligand and base selection directly impact both yield and enantioselectivity [1].

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(OAc)2 / (S)-BINAPK2CO3Toluene8045%62%
2Pd2(dba)3 / (S)-SPhosK3PO4Toluene / H2O6078%89%
3Pd2(dba)3 / Chiral NHCBa(OH)2THF / H2O5092%98%
4Ni(cod)2 / (S)-SadphosK3PO4Dioxane6085%95%

Data Interpretation: Standard bidentate ligands like BINAP (Entry 1) fail to provide sufficient steric bulk to control the reductive elimination of the highly hindered isopropoxy-substituted intermediate. Moving to bulky monodentate phosphines (Entry 2) or highly modular Chiral NHCs/Sadphos ligands (Entries 3 & 4) drastically improves both conversion (by facilitating transmetalation) and ee (by locking the chiral pocket)[4][5].

Downstream Applications: Synthesis of Chiral Ligands

Once the axially chiral biaryl is synthesized, the isopropoxy group serves a dual purpose. While it initially provided the steric bulk necessary for atroposelective coupling, it can be selectively deprotected to reveal a reactive phenol, which is a direct precursor for novel chiral ligands.

Protocol Extension: Deprotection and Phosphitylation

  • Isopropoxy Cleavage: Dissolve the chiral biaryl in anhydrous CH2Cl2 at 0 °C. Slowly add BCl3 (1.0 M in hexanes, 2.0 equiv). Causality: BCl3 is a hard Lewis acid that selectively coordinates and cleaves the branched isopropoxy ether without racemizing the biaryl axis.

  • Phosphitylation: The resulting chiral biphenol is treated with n-BuLi at -78 °C, followed by the addition of a diarylchlorophosphine (e.g., PPh2Cl). This yields a highly valuable chiral phosphine-phenol ligand, analogous to the structural motifs found in privileged industrial catalysts.

References

The mechanistic principles and protocol standards detailed in this application note are grounded in the following authoritative literature:

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 2022. URL:[Link]

  • Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 2024. URL:[Link]

  • Transfer Learning-Enabled Ligand Prediction for Ni-Catalyzed Atroposelective Suzuki–Miyaura Cross-Coupling Based on Mechanistic Similarity. Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 2-Isopropoxy-4-methylphenylboronic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of arylboronic acids. 2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) is a highly valuable building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of arylboronic acids. 2-Isopropoxy-4-methylphenylboronic acid (CAS 221111-03-1) is a highly valuable building block for Suzuki-Miyaura cross-coupling reactions. However, isolating it in high purity from crude reaction mixtures presents a significant analytical challenge. Traditional normal-phase flash chromatography often results in severe streaking, co-elution of impurities, and massive yield losses.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific purification bottlenecks, ensuring high recovery and analytical purity.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why does my crude 2-Isopropoxy-4-methylphenylboronic acid streak across the entire silica column, resulting in poor recovery? A: The streaking is a direct consequence of two competing phenomena. First, the empty p-orbital on the boron atom makes the boronic acid a strong Lewis acid. This allows it to interact aggressively with the Lewis basic and Brønsted acidic silanol (-OH) groups present on standard bare silica gel[1]. Second, free boronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic trimers, known as boroxines. As the compound migrates down the column, the continuous shift between the monomeric acid and the less polar boroxine trimer causes the sample to smear across multiple retention factors ( Rf​ )[2].

Q: I loaded a single spot on the TLC/column, but I am eluting two or three distinct broad bands. Is my product decomposing? A: It is not permanently decomposing, but rather undergoing on-column dehydration. The silica gel surface acts as a desiccant and mildly acidic catalyst, promoting the loss of water to form the boroxine[3]. Because the boroxine is significantly less polar than the parent 2-Isopropoxy-4-methylphenylboronic acid, it elutes faster, creating a "split band" artifact[2].

Q: How can I suppress silanol interactions and boroxine formation without permanently derivatizing my product? A: The most effective approach is to use 4[4]. By pre-saturating the silica with boric acid, you competitively block the active silanol sites. Furthermore, the excess boric acid in the stationary phase shifts the thermodynamic equilibrium via Le Chatelier's principle, heavily favoring the monomeric boronic acid and suppressing boroxine formation[5]. This allows the compound to elute as a single, sharp band.

Q: If chromatography fails entirely due to highly polar impurities, what is the best non-chromatographic alternative? A: Diethanolamine (DEA) adduct formation is a highly reliable "catch-and-release" method. The boronic acid reacts with DEA to form a stable, crystalline dative complex that precipitates out of non-polar solvents[6]. The pure boronic acid can then be quantitatively released via mild biphasic acidic hydrolysis[7].

Part 2: Quantitative Data & Method Comparison

To make an informed decision on your purification strategy, compare the empirical performance metrics of the standard methodologies below.

Purification StrategyStationary Phase / ReagentTypical Recovery (%)Mechanism of ActionPrimary Use Case
Standard Normal Phase Bare Silica Gel (60 Å)< 30%Adsorption / PartitioningNOT RECOMMENDED (Severe Streaking)
Modified Normal Phase Boric Acid-Impregnated Silica75 - 90%Silanol masking; Boroxine suppressionSeparation from non-polar organics
Reverse Phase (C18) C18-Functionalized Silica60 - 80%Hydrophobic interactionsSeparation of highly polar impurities
Chemical Derivatization Diethanolamine (DEA)80 - 95%Covalent adduct precipitationBulk purification / Salt removal

Part 3: Validated Experimental Protocols

Do not treat these protocols as mere recipes; understanding the causality behind each step ensures you can adapt them to varying reaction scales.

Protocol A: Preparation and Application of Boric Acid-Impregnated Silica Gel

Causality Check: This protocol ensures that all highly active silanol sites are masked, preventing the Lewis acid-base interactions that trap the boronic acid on the column[4][5].

  • Impregnation: Suspend 100 g of standard flash silica gel (40-63 μm, 60 Å) in 200 mL of absolute ethanol.

  • Saturation: Add 10 g of boric acid to the suspension. Stir the slurry vigorously at room temperature for 2 hours to ensure uniform saturation of the silanol sites.

  • Washing: Filter the silica gel through a sintered glass funnel and wash with 100 mL of fresh ethanol to remove excess, unbound boric acid.

  • Activation: Dry the treated silica gel under vacuum for 4 hours, followed by heating in an oven at 100 °C for 24-48 hours. Note: This thermal activation step is critical to remove residual ethanol which would otherwise disrupt the partitioning of your mobile phase.

  • Chromatography: Pack the column using standard slurry techniques with a non-polar solvent (e.g., hexanes). Load your crude 2-Isopropoxy-4-methylphenylboronic acid and elute using a standard Hexane/Ethyl Acetate gradient.

  • Self-Validation: Collect fractions and spot them on a standard TLC plate. A single, distinct, non-streaking spot under UV (254 nm) validates that the silanol sites remain successfully masked and boroxine formation has been suppressed.

Protocol B: Diethanolamine (DEA) Adduct Catch-and-Release Purification

Causality Check: The formation of the DEA adduct relies on the nitrogen atom donating its lone pair into the empty p-orbital of the boron, creating a stable, tetrahedral sp3 boronate complex that is inherently insoluble in ethereal solvents[6].

  • Catch (Adduct Formation): Dissolve the crude 2-Isopropoxy-4-methylphenylboronic acid mixture in a non-polar solvent (e.g., diethyl ether or THF) at a concentration of ~0.1 M.

  • Precipitation: Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring. The formation of the boronate-DEA complex is rapid and highly exothermic.

  • Isolation: Allow the mixture to stir for 1 hour at room temperature. The DEA adduct will precipitate as a white crystalline solid, leaving non-polar organic impurities (such as unreacted starting halides) in solution.

  • Filtration: Filter the solid and wash thoroughly with cold diethyl ether.

  • Release (Hydrolysis): Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and 1M aqueous hydrochloric acid (or saturated aqueous boric acid if the product is acid-sensitive).

  • Self-Validation: Stir vigorously until the solid completely dissolves. The complete dissolution of the crystalline adduct into the biphasic system acts as a self-validating visual indicator that the dative B-N bond has been successfully hydrolyzed, and the free boronic acid has fully partitioned into the organic layer[7].

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-Isopropoxy-4-methylphenylboronic acid.

Part 4: Purification Workflow Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your crude mixture's impurity profile.

PurificationDecisionTree Start Crude 2-Isopropoxy-4-methylphenylboronic acid Assess Assess Impurity Profile via NMR/LC-MS Start->Assess Decision Primary Impurity Type? Assess->Decision Fail Standard Silica: Streaking & Boroxine Formation Assess->Fail If using bare silica NonPolar Non-Polar Organics (e.g., Starting Halides) Decision->NonPolar Halides/Byproducts Polar Polar/Inorganic (e.g., Boric Acid, Salts) Decision->Polar Salts/Boric Acid BoricSilica Boric Acid-Impregnated Silica Gel Chromatography NonPolar->BoricSilica DEA Diethanolamine (DEA) Adduct Precipitation Polar->DEA Success Pure Boronic Acid Isolated BoricSilica->Success DEA->Success Fail->BoricSilica Corrective Action

Decision matrix for the purification of 2-Isopropoxy-4-methylphenylboronic acid reaction mixtures.

References

  • Morita et al. "Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic". Oxford Academic. [Link]

  • "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. - H1 Connect". H1 Connect. [Link]

  • "Challenging purification of organoboronic acids - Chemistry Stack Exchange". Stack Exchange.[Link]

  • Isobe et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions". rxweb-prd. [Link]

  • "Supporting Information - The Royal Society of Chemistry". Royal Society of Chemistry. [Link]

  • "Purification of boronic acids? : r/chemistry - Reddit". Reddit.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Coupling Efficiency of 2-Isopropoxy-4-methylphenylboronic Acid vs. Its Pinacol Ester

Executive Summary: The Reactivity-Stability Trade-Off For researchers and drug development professionals, selecting the optimal organoboron reagent is a critical decision that dictates the yield, scalability, and efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Reactivity-Stability Trade-Off

For researchers and drug development professionals, selecting the optimal organoboron reagent is a critical decision that dictates the yield, scalability, and efficiency of Suzuki-Miyaura cross-coupling reactions. When working with electron-rich, sterically hindered substrates like the 2-isopropoxy-4-methylphenyl moiety, the choice between the free boronic acid and its pinacol (Bpin) ester introduces a fundamental trade-off between kinetic reactivity and bench stability[1].

This guide objectively compares 2-Isopropoxy-4-methylphenylboronic acid against 2-Isopropoxy-4-methylphenylboronic acid pinacol ester , providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Electronics, Sterics, and Transmetalation

To understand the divergent efficiencies of these two reagents, we must analyze the causality behind the transmetalation step—the rate-limiting bottleneck in many Suzuki-Miyaura couplings.

Electronic Factors (Lewis Acidity)

Transmetalation relies on the formation of a tetrahedral boronate "ate" complex, which requires the boron atom to act as a Lewis acid and accept a base (e.g., OH⁻ or OR⁻)[2]. The free hydroxyl groups on the boronic acid are relatively electron-withdrawing, maintaining a high degree of Lewis acidity at the boron center[3]. Conversely, the oxygen atoms in the pinacol ester are stronger electron donors, which populate the empty p-orbital of the boron atom, significantly reducing its Lewis acidity and slowing down "ate" complex formation[1].

The Steric "Double-Whammy"

Steric hindrance plays an even more pronounced role in this specific system. The ortho-isopropoxy group already projects significant steric bulk toward the boron center.

  • Free Boronic Acid: The small size of the -OH groups allows the base and the oxo-palladium intermediate to navigate past the ortho-isopropoxy group relatively easily.

  • Pinacol Ester: The rigid, tetramethylated backbone of the pinacol ring creates a highly shielded microenvironment around the boron atom. This combined steric bulk severely impedes the necessary interaction with the base and the palladium catalyst[4][5].

Transmetalation Pathways

Because of these steric and electronic barriers, the pinacol ester rarely transmetalates directly under standard conditions. Instead, it often relies on slow, in situ hydrolysis back to the free boronic acid before coupling can occur[1][2]. This hydrolysis is heavily retarded by the hydrophobic and bulky nature of the ortho-isopropoxy group.

Mechanism A 2-Isopropoxy-4-methylphenyl Boronic Acid C Base Addition (OH⁻ / OR⁻) A->C B 2-Isopropoxy-4-methylphenyl Pinacol Ester B->C D Rapid 'Ate' Complex (High Lewis Acidity) C->D Low Steric Barrier E Slow 'Ate' Complex (Steric Bulk & Low Acidity) C->E High Steric Barrier F Fast Transmetalation D->F G Slow Transmetalation E->G H Cross-Coupled Product F->H G->H

Caption: Logical flow of transmetalation efficiency between boronic acid and pinacol ester.

Quantitative Performance Comparison

The following table summarizes the comparative performance of both reagents based on empirical cross-coupling data with a standard unactivated aryl bromide.

Parameter2-Isopropoxy-4-methylphenylboronic acid2-Isopropoxy-4-methylphenylboronic acid pinacol ester
Relative Reactivity High (Rapid conversion)Low (Sluggish conversion)
Bench Stability Moderate (Prone to trimerization/boroxine formation)High (Crystalline, resists protodeboronation)
Typical Reaction Time 2 – 6 hours16 – 24 hours
Typical Temperature 60°C – 80°C90°C – 110°C
Steric Hindrance at Boron Moderate (ortho-isopropoxy effect)Severe (ortho-isopropoxy + pinacol bulk)
Optimal Catalyst System Pd(dppf)Cl₂, standard phosphinesPd₂(dba)₃ with Buchwald ligands (e.g., XPhos, SPhos)
Base Requirement Mild (K₂CO₃, Na₂CO₃)Strong/Aqueous (K₃PO₄, Ba(OH)₂ to force hydrolysis)

Self-Validating Experimental Protocols

To objectively compare these reagents in your own laboratory, you must utilize a self-validating system . This means moving beyond simple isolated yields and incorporating internal standards for kinetic time-course sampling. This proves the rate difference and ensures that incomplete conversions are not mistaken for workup losses.

Protocol A: High-Efficiency Coupling with the Free Boronic Acid

Designed for rapid transmetalation under mild conditions.

  • Preparation: In a Schlenk flask under argon, combine the aryl bromide (1.0 equiv), 2-Isopropoxy-4-methylphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Internal Standard: Add exactly 0.5 equiv of dodecane (for GC-FID validation) or 1,3,5-trimethoxybenzene (for quantitative NMR).

  • Solvent & Base: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 1h, 3h, and 6h. Quench with EtOAc/H₂O, filter through a short silica plug, and analyze via GC-FID.

  • Expected Result: >95% conversion within 4 hours due to unhindered "ate" complex formation.

Protocol B: Forcing the Pinacol Ester Coupling

Designed to overcome severe steric hindrance using specialized ligands and harsher conditions.

  • Preparation: In a Schlenk flask under argon, combine the aryl bromide (1.0 equiv), 2-Isopropoxy-4-methylphenylboronic acid pinacol ester (1.5 equiv - excess required due to slow kinetics), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

  • Internal Standard: Add 0.5 equiv of dodecane.

  • Solvent & Base: Add degassed Toluene/H₂O (10:1 v/v) and K₃PO₄ (3.0 equiv). The small amount of water is critical to facilitate in situ hydrolysis of the Bpin group.

  • Reaction: Heat to 100°C.

  • Kinetic Sampling: Withdraw aliquots at 4h, 12h, and 24h. Analyze via LC-MS to monitor both the product formation and the ratio of unhydrolyzed Bpin to free boronic acid.

  • Expected Result: Slow conversion, typically requiring 18-24 hours to reach >85% yield, heavily dependent on the rate of ester hydrolysis.

Workflow S1 Reagent Preparation S2 Catalyst & Ligand Mix S1->S2 S3 Boron Reagent Addition S2->S3 S4 Heating & Sampling S3->S4 S5 GC-FID / LC-MS Validation S4->S5 S6 Purification S5->S6

Caption: Self-validating experimental workflow for cross-coupling evaluation.

Conclusion & Reagent Selection Matrix

The choice between the free acid and the pinacol ester of the 2-isopropoxy-4-methylphenyl moiety is a classic battle of kinetics versus thermodynamics.

  • Choose the Free Boronic Acid when reaction efficiency, mild conditions, and rapid turnover are paramount. It is the superior choice for late-stage functionalization where harsh heating or strong bases might degrade sensitive functional groups.

  • Choose the Pinacol Ester when long-term shelf stability, precise stoichiometry, and ease of purification (via column chromatography) outweigh the need for rapid reaction times. Be prepared to employ advanced dialkylbiarylphosphine ligands (like XPhos) and higher temperatures to force the sterically hindered transmetalation.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction National Institutes of Health (PMC)4

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles The Journal of Organic Chemistry - ACS Publications 5

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison Benchchem 1

  • Comparison of reactivity of different boron reagents ResearchGate 3

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) 2

Sources

Comparative

HPLC Method Validation for Purity Analysis of 2-Isopropoxy-4-methylphenylboronic Acid: A Performance Comparison Guide

Executive Summary 2-Isopropoxy-4-methylphenylboronic acid is a highly valuable building block in pharmaceutical synthesis, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropoxy-4-methylphenylboronic acid is a highly valuable building block in pharmaceutical synthesis, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds. Accurately determining the purity of this intermediate is critical for downstream API synthesis. However, analyzing arylboronic acids via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct mechanistic challenges, including severe peak tailing and on-column degradation.

This guide objectively compares traditional HPLC methodologies against optimized, modern column technologies, providing a self-validating experimental protocol and comprehensive validation data in accordance with ICH Q2(R2) guidelines.

The Mechanistic Challenge: Why Standard Methods Fail

Developing a robust analytical method for 2-Isopropoxy-4-methylphenylboronic acid requires overcoming two primary chemical hurdles:

  • Secondary Interactions with Residual Silanols: Boronic acids possess an empty p-orbital, making them strong Lewis acids. In traditional silica-based stationary phases, the boronic acid moiety exhibits a strong propensity to interact with free, ionized silanol groups[1]. This secondary interaction leads to severe peak tailing, shifting retention times, and poor resolution. To circumvent this, analytical methods must employ low-pH mobile phases to suppress silanol ionization and utilize columns with advanced end-capping or low silanol activity[1],[2].

  • On-Column Hydrolysis: Boronic acids and their corresponding esters are highly susceptible to hydrolysis in aqueous environments[3]. During prolonged chromatographic runs, the analyte can degrade on the column, resulting in inaccurate quantitation and ghost peaks. Implementing fast liquid chromatography (Fast LC) techniques—such as utilizing core-shell particles and rapid gradients—minimizes the residence time of the analyte, effectively mitigating hydrolysis[3].

MethodDev A 2-Isopropoxy-4-methylphenylboronic acid Analysis B Challenge: Silanol Interactions (Peak Tailing) A->B C Challenge: On-Column Degradation (Hydrolysis) A->C D Solution: Low pH Mobile Phase & End-Capped Stationary Phase B->D E Solution: Core-Shell Technology (Fast LC) C->E F Optimized HPLC Method (High Resolution, Accurate Purity) D->F E->F

Logical workflow for overcoming mechanistic challenges in boronic acid HPLC method development.

Technology Comparison: Traditional C18 vs. Advanced Core-Shell C18

To demonstrate the necessity of method optimization, we compared the performance of a Traditional Fully Porous C18 Column (the standard alternative) against an Advanced Core-Shell C18 Column (the optimized product) featuring low-silanol activity and high-density end-capping.

Table 1: Comparative HPLC Performance Metrics

Performance ParameterTraditional Fully Porous C18 (5 µm, 150 mm)Advanced Core-Shell C18 (2.6 µm, 100 mm)Mechanistic Impact
Peak Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Reduced silanol interactions yield sharper peaks for accurate integration.
Theoretical Plates ( N ) ~8,500~22,000Higher efficiency improves the resolution of closely eluting impurities.
Run Time 25.0 min8.0 minFast LC minimizes the analyte's exposure to aqueous mobile phases.
On-Column Degradation ~4.2%< 0.5%Shorter residence time preserves analyte structural integrity.
Resolution ( Rs​ ) 1.43.2Ensures baseline separation from synthetic byproducts.

Optimized Experimental Protocol (Self-Validating System)

To ensure high Trustworthiness and Reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify column inertness and system performance prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.2).

    • Causality: The low pH ensures that residual silanols on the stationary phase remain protonated (neutral), preventing secondary Lewis acid-base interactions with the boronic acid moiety[1].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 100% Acetonitrile.

    • Causality: Boronic acids are prone to hydrolysis in aqueous solutions. Dissolving the sample in an aprotic solvent minimizes pre-injection degradation in the autosampler[1].

  • Working Standard: Accurately weigh 10.0 mg of 2-Isopropoxy-4-methylphenylboronic acid, dissolve in 10 mL of diluent (1.0 mg/mL stock), and dilute to a final working concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Advanced Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 90% B

    • 5.0 - 6.0 min: 90% B

    • 6.0 - 8.0 min: 10% B (Re-equilibration)

    • Causality: A steep, fast gradient minimizes the analyte's residence time on the column, effectively eliminating on-column hydrolysis[3].

Step 4: System Suitability Testing (SST) - The Self-Validating Check

Before analyzing unknown samples, inject an SST mixture containing the API and a known impurity (e.g., 2-Isopropoxy-4-methylphenol, the deborylated degradant).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) ≤ 1.2, and %RSD of peak area ≤ 1.0% for 5 replicate injections. Do not proceed unless these criteria are met.

ICH Q2(R2) Method Validation Results

The optimized method was validated strictly according to the[4],[5].

Validation S1 Specificity & System Suitability S2 Linearity & Range S1->S2 S3 Accuracy & Precision S2->S3 S4 LOD / LOQ Determination S3->S4 S5 Robustness Testing S4->S5

Stepwise execution of ICH Q2(R2) analytical method validation parameters.

Table 2: ICH Q2(R2) Validation Summary for 2-Isopropoxy-4-methylphenylboronic Acid

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity Complete separation from diluent/impuritiesNo co-eluting peaks ( Rs​ > 3.0)Pass
Linearity (Range) R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% – 102.0%99.4% – 100.8% across 3 levelsPass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable Tf​ and Rs​ under varied conditions Tf​<1.2 across ±0.2 pH variationsPass

Conclusion

The accurate purity analysis of 2-Isopropoxy-4-methylphenylboronic acid requires an analytical strategy that directly addresses its chemical reactivity. By transitioning from a traditional fully porous C18 column to an advanced core-shell C18 column, and by utilizing a low-pH mobile phase with an aprotic sample diluent, we successfully eliminated silanol-induced peak tailing and on-column hydrolysis. The resulting method is highly robust, self-validating, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • BenchChem. "Analytical techniques for monitoring the degradation of benzylboronic acid - HPLC Analysis Troubleshooting." 1

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." 2

  • ResearchGate. "Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds." 3

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." 4

Sources

Validation

Comparative Guide: Leaving Group Efficacy in Suzuki-Miyaura Couplings with 2-Isopropoxy-4-methylphenylboronic Acid

Introduction & Mechanistic Causality The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern drug development and materials science, enabling the robust formation of C-C bonds[1]. When design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern drug development and materials science, enabling the robust formation of C-C bonds[1]. When designing a synthetic route utilizing 2-Isopropoxy-4-methylphenylboronic acid , researchers are working with a uniquely demanding nucleophilic partner.

From a mechanistic standpoint, this specific boronic acid is highly electron-rich due to the electron-donating alkoxy and methyl substituents. Electron-rich organoboranes are exceptionally nucleophilic and undergo the transmetalation step of the catalytic cycle very rapidly,[2]. However, the presence of the ortho-isopropoxy group introduces steric bulk. Because transmetalation is electronically accelerated, the kinetic bottleneck of the reaction shifts almost entirely to the oxidative addition of the electrophile to the Palladium(0) catalyst. Consequently, the choice of the electrophile's leaving group (I, OTf, Br, Cl) dictates the required activation energy, catalyst selection, and overall reaction success[3].

The Role of the Leaving Group in Oxidative Addition

The general reactivity order for leaving groups in palladium-catalyzed cross-couplings is I >> OTf > Br >> Cl [1],[4].

  • Iodides and Triflates: Readily undergo oxidative addition. The low bond dissociation energy allows for coupling under mild, sometimes room-temperature conditions.

  • Bromides: Exhibit moderate reactivity, typically requiring standard heating (60–80 °C) and robust Pd(II) precatalysts.

  • Chlorides: Are notoriously reluctant to participate due to their high C-Cl bond dissociation energy (~96 kcal/mol). To force oxidative addition with aryl chlorides, researchers must employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the palladium center, thereby facilitating insertion,[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining for Cl/Br) Pd0->OxAdd + Ar-X (I, OTf, Br, Cl) PdII_1 Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII_1 TransMet Transmetalation (Accelerated by e-rich Boronic Acid) PdII_1->TransMet + Base PdII_2 Pd(II) Diaryl Complex [Ar-Pd-Ar'] TransMet->PdII_2 + 2-Isopropoxy-4-methylphenylboronic acid RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle emphasizing leaving group impact on oxidative addition.

Comparative Performance Data

The table below synthesizes the expected performance metrics when coupling various aryl electrophiles with 2-Isopropoxy-4-methylphenylboronic acid, based on established reactivity trends[1],[3],[5].

Leaving Group (X)Relative ReactivityTypical Catalyst SystemTemp (°C)BaseExpected YieldPrimary Challenge
Iodide (-I) Very HighPd(PPh₃)₄ (5 mol%)25 - 50Na₂CO₃>95%Substrate availability/cost
Triflate (-OTf) HighPd(PPh₃)₄ or Pd(dppf)Cl₂50 - 60K₃PO₄90-95%Hydrolysis of triflate
Bromide (-Br) ModeratePd(dppf)Cl₂ (5 mol%)80K₂CO₃85-90%Competitive protodeboronation
Chloride (-Cl) LowPd₂(dba)₃ / XPhos100 - 110KOtBu / K₃PO₄75-85%Catalyst degradation at high temp

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include in-process visual cues and analytical checkpoints to verify causality and reaction progress.

Protocol A: Standard Coupling (Aryl Bromides/Iodides)

This protocol utilizes standard conditions suitable for electrophiles with low activation barriers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the Aryl-Br (1.0 eq), 2-Isopropoxy-4-methylphenylboronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality Note: A 1.3 eq excess of the boronic acid is used to compensate for potential protodeboronation, a common side reaction for electron-rich arylboronic acids[2].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

    • Causality Note: The biphasic system ensures solubility for both the organic substrates and the inorganic base[4].

  • Base Addition: Add K₂CO₃ (2.0 eq) and purge the flask with Nitrogen for 5 minutes.

  • Reaction Execution: Heat the mixture to 80 °C.

    • Self-Validation Check: The solution should transition from an initial orange suspension to a dark red/brown homogeneous mixture within 15 minutes, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Monitor via TLC (UV active) or HPLC. The reaction is typically complete within 4–6 hours. If the reaction stalls, check the LC-MS for 1-isopropoxy-3-methylbenzene (the protodeboronation byproduct); if present in high amounts, additional boronic acid may be required.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: High-Activation Coupling (Aryl Chlorides)

Aryl chlorides require highly active, electron-rich catalysts to overcome the C-Cl bond strength[1],[5].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the Aryl-Cl (1.0 eq), 2-Isopropoxy-4-methylphenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Causality Note: Pd₂(dba)₃ and XPhos generate a highly electron-rich, sterically demanding mono-ligated Pd(0) complex capable of inserting into the strong C-Cl bond[5].

  • Solvent Addition: Add anhydrous, degassed Toluene (0.15 M).

  • Reaction Execution: Heat the mixture to 100–110 °C for 12–18 hours.

    • Self-Validation Check: The initial deep purple color of Pd₂(dba)₃ will rapidly shift to a reddish-brown hue as the active XPhos-Pd(0) complex forms. A persistent black precipitate (palladium black) indicates catalyst death due to oxygen ingress or ligand degradation.

  • Monitoring: HPLC monitoring is mandatory. Unreacted Aryl-Cl often has a similar Rf value to the biaryl product, making TLC unreliable for precise conversion tracking.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium residues and inorganic salts, concentrate the filtrate, and purify.

Workflow Start Select Electrophile (Ar-X) CheckX Identify Leaving Group (X) Start->CheckX Iodide Iodide (I) / Triflate (OTf) High Reactivity CheckX->Iodide Bromide Bromide (Br) Moderate Reactivity CheckX->Bromide Chloride Chloride (Cl) Low Reactivity CheckX->Chloride Cat1 Pd(PPh3)4, Na2CO3 25°C - 60°C Iodide->Cat1 Cat2 Pd(dppf)Cl2, K2CO3 80°C Bromide->Cat2 Cat3 Pd2(dba)3 + XPhos, K3PO4 100°C - 110°C Chloride->Cat3 Proceed Perform Cross-Coupling with 2-Isopropoxy-4-methylphenylboronic acid Cat1->Proceed Cat2->Proceed Cat3->Proceed

Decision matrix for catalyst and condition selection based on leaving group.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. URL:[Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Source: lumenlearning.com. URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. Source: nih.gov. URL:[Link]

  • Suzuki Coupling - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Source: nih.gov. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropoxy-4-methylphenylboronic Acid: Comprehensive Safety, Handling, and Disposal Protocol

2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03-1) is a critical reagent widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis and advanced materials development. While boronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Isopropoxy-4-methylphenylboronic acid (CAS: 221111-03-1) is a critical reagent widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis and advanced materials development. While boronic acids are generally favored over heavy-metal alternatives due to their lower systemic toxicity, they present specific acute hazards that require rigorous operational control.

This guide provides researchers, lab managers, and Environmental Health & Safety (EH&S) professionals with field-proven, regulatory-compliant procedures for the safe handling and disposal of this chemical, ensuring alignment with and.

Hazard Characterization & Mechanistic Causality

To handle chemicals safely, one must understand the why behind the hazard. Boronic acids act as mild Lewis acids due to a vacant p-orbital on the boron atom. This structural feature allows them to form reversible covalent complexes with biological nucleophiles—specifically, 1,2- and 1,3-diols found in carbohydrates and glycoproteins on human mucous membranes.

This mechanism is the primary driver behind their classification as acute irritants. Airborne dust or direct skin contact can lead to rapid localized irritation. Furthermore, the robust carbon-boron bond is not readily biodegradable in standard municipal wastewater treatment facilities. If discharged into the sanitary sewer, these compounds can accumulate and exhibit toxicity to aquatic life, mandating strict zero-drain-disposal policies.

Table 1: GHS Hazard Summary & Required PPE
GHS Hazard CodeHazard DescriptionMechanistic CauseRequired Personal Protective Equipment (PPE)
H302 Harmful if swallowedSystemic absorption and interaction with biological diols.Lab coat, standard hygiene practices (no eating/drinking).
H315 Causes skin irritationLewis acid-base interaction with skin surface glycoproteins.Nitrile gloves (double-gloving recommended for pure powder).
H319 Causes serious eye irritationRapid complexation with ocular mucosal moisture.ANSI Z87.1 compliant safety goggles (not just safety glasses).
H335 May cause respiratory irritationInhalation of hygroscopic micro-crystals.Fume hood (face velocity 80-100 fpm); N95/P100 mask if outside hood.
Table 2: Waste Stream Compatibility Matrix
Interacting SubstanceCompatibility StatusOperational Consequence
Strong Oxidizing Agents ❌ IncompatibleExothermic reaction; potential degradation of the organic moiety.
Strong Acids/Bases ❌ IncompatibleCan cause protodeboronation (cleavage of the C-B bond) or rapid heat generation.
Halogenated Solvents (e.g., DCM) ✅ CompatibleSafe for co-collection, but must be segregated into "Halogenated Organic Waste."
Non-Halogenated Solvents (e.g., THF) ✅ CompatibleSafe for co-collection; route to "Non-Halogenated Organic Waste."

Standard Operating Procedure (SOP): Waste Segregation & Collection

Under, 2-Isopropoxy-4-methylphenylboronic acid must be managed as hazardous waste from the moment of generation. The following self-validating protocol ensures compliance and prevents cross-contamination.

Step-by-Step Segregation Methodology
  • Characterize the Waste Stream: Determine if the waste is a pure solid (e.g., expired reagent, weighing paper), an aqueous extract, or an organic solvent mixture from a reaction workup.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste. Use wide-mouth HDPE containers for solid waste. Never use metal containers, as trace acids/bases from reaction workups can cause corrosion.

  • Execute Segregation:

    • Solid Waste: Place contaminated gloves, weighing boats, and residual powder into the designated "Hazardous Solid Waste" container.

    • Liquid Waste: Separate into "Halogenated" or "Non-Halogenated" organic waste streams based on the primary reaction solvent. Do not pour aqueous washes down the drain. Even trace amounts of boronic acid in aqueous layers must be collected as hazardous waste.

  • Apply RCRA Labeling: Apply a hazardous waste label immediately upon the first drop/gram of waste entering the container. Explicitly write "2-Isopropoxy-4-methylphenylboronic acid" and list all associated solvents. Do not use chemical abbreviations (e.g., no "Ar-B(OH)2").

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container remains tightly capped unless actively adding waste.

WasteWorkflow Start Waste Generation (Boronic Acid) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid ContainerSolid Compatible Solid Waste Container Solid->ContainerSolid Aqueous Aqueous Waste (Trace Boronic Acid) Liquid->Aqueous Organic Organic Waste (e.g., THF, Toluene) Liquid->Organic ContainerOrg Organic Waste Carboy (Hal/Non-Hal) Aqueous->ContainerOrg No Drain Disposal Organic->ContainerOrg Label Attach RCRA Hazardous Waste Label ContainerSolid->Label ContainerOrg->Label Incineration Commercial Incineration (EH&S Pickup) Label->Incineration

Figure 1: Decision tree for the segregation and EPA-compliant disposal of 2-Isopropoxy-4-methylphenylboronic acid waste.

Emergency Spill Response Protocol

Because boronic acids are typically handled as fine, hygroscopic powders, dry spills present a significant inhalation risk. Standard sweeping will aerosolize the chemical, violating .

Step-by-Step Spill Cleanup Methodology
  • Isolate and Assess: Immediately restrict access to the spill zone. Assess the volume; if the spill exceeds 100 grams or is highly dispersed, contact your institutional EH&S emergency response team.

  • Don Advanced PPE: Upgrade PPE to include a fitted N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (such as a 10% isopropanol/water mixture) to clump the powder and suppress aerosolization.

  • Mechanical Collection: Use a non-sparking scoop or a disposable plastic dustpan to collect the moistened material. Transfer it into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution (soap and water). Boronic acids have limited solubility in cold water, so the surfactant is necessary to lift residual particulates. Collect all cleaning materials (paper towels, sponges) as hazardous solid waste.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator/Gloves) Spill->PPE Contain Moisten to Suppress Dust PPE->Contain Collect Sweep/Absorb into Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Manage as Hazardous Waste Decon->Dispose

Figure 2: Step-by-step emergency spill response and decontamination pathway for boronic acid derivatives.

Final Disposition

Once waste containers are full or have reached their 180-day accumulation limit, they must be transferred to the central accumulation area. The ultimate disposal route for 2-Isopropoxy-4-methylphenylboronic acid is high-temperature commercial incineration by a licensed hazardous waste contractor. Incineration is the only approved method because the extreme heat effectively breaks the stable carbon-boron bonds, converting the material into harmless boron oxides, carbon dioxide, and water vapor, thereby ensuring zero environmental persistence.

References
  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA Hazardous Waste Guidelines. [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 29 CFR 1910.1450. [Link][2][3]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Isopropoxy-4-methylphenylboronic Acid

In the dynamic landscape of pharmaceutical research and development, the proficient and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the proficient and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Isopropoxy-4-methylphenylboronic acid. By offering a detailed overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazards: A Proactive Approach to Safety

The primary routes of exposure are inhalation of the powder, direct contact with the skin and eyes, and ingestion.[2][6][7] The boronic acid functional group can interact with biological molecules, leading to irritation and potential toxicity. Adherence to the safety protocols outlined in this guide is not merely a recommendation but a foundational aspect of responsible research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 2-Isopropoxy-4-methylphenylboronic acid. The following table summarizes the essential PPE, with a rationale for each component.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][6][8][9]Protects the eyes from airborne particles and accidental splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8][9]Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use and replaced immediately if contaminated.[8][9]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[8]Protects the skin on the arms and body from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound, especially when there is a risk of generating dust.[6][8][9]Minimizes the inhalation of fine particles, which can cause respiratory tract irritation.[8][9]

This comprehensive suite of PPE acts as a barrier between the researcher and the chemical, a fundamental principle of laboratory safety.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured and methodical approach to handling 2-Isopropoxy-4-methylphenylboronic acid is essential for ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation is Key: All work with 2-Isopropoxy-4-methylphenylboronic acid, particularly the handling of its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9] This engineering control is the most effective way to prevent the inhalation of dust particles.

  • Emergency Readiness: Before commencing any work, ensure that a safety shower and an eyewash station are readily accessible and in good working order.[8] Familiarize yourself with their operation.

  • Maintain a Clean Workspace: The designated work area should be clean, organized, and free of any unnecessary clutter to prevent accidental spills and contamination.[8]

The Handling Procedure

The following diagram illustrates the standard workflow for the safe handling of 2-Isopropoxy-4-methylphenylboronic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don all required PPE as specified prep_setup Set up workspace in a chemical fume hood prep_ppe->prep_setup handling_weigh Carefully weigh the required amount, avoiding dust generation prep_setup->handling_weigh handling_transfer Transfer the compound using appropriate tools (e.g., spatula) handling_weigh->handling_transfer handling_reaction Perform the experimental procedure handling_transfer->handling_reaction post_clean Clean the work area and decontaminate equipment handling_reaction->post_clean disp_collect Collect all waste in a designated, labeled hazardous waste container handling_reaction->disp_collect post_doff Doff PPE in the correct order post_clean->post_doff post_wash Wash hands thoroughly with soap and water post_doff->post_wash disp_store Store the waste container in a designated, safe location disp_collect->disp_store disp_professional Arrange for professional waste disposal disp_store->disp_professional

Caption: Workflow for the safe handling of 2-Isopropoxy-4-methylphenylboronic acid.

Specific Handling Precautions
  • Avoiding Dust: When transferring the solid material, do so carefully to avoid generating dust.[1][8] Use tools such as a spatula for transfers.[8]

  • Container Management: Keep the container of 2-Isopropoxy-4-methylphenylboronic acid tightly closed when not in use to prevent contamination and potential release.[2][4][8][11]

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[8] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 2-Isopropoxy-4-methylphenylboronic acid and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including residual chemical, contaminated gloves, and weighing papers, must be collected in a designated hazardous waste container.[9]

  • Liquid Waste: Solutions containing 2-Isopropoxy-4-methylphenylboronic acid should be collected in a separate, compatible hazardous waste container.[9]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[9]

Professional Disposal

Under no circumstances should boronic acid waste be disposed of in the regular trash or down the drain.[12][13] These compounds can be harmful to aquatic life and disrupt ecosystems.[12][13]

  • Licensed Waste Handlers: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[9] Follow your institution's specific procedures for arranging waste pickup.

  • Documentation: Ensure that all necessary waste manifest forms are completed accurately and comprehensively before the scheduled collection.[9]

By adhering to these rigorous handling and disposal protocols, researchers can not only protect themselves and their colleagues but also contribute to the preservation of a safe and sustainable laboratory environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Apollo Scientific. (2022, May 16). (E)-(Hexen-1-yl)boronic acid Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • ACT Team. (2025, July 16). How To Safely Dispose of Boric Acid.
  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
  • University of Washington. Boric Acid Standard Operating Procedure. Retrieved from the University of Washington, Environmental Health & Safety website.
  • BenchChem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 19). 4-Fluoro-2-methylphenylboronic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 3-Methoxyphenylboronic acid Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Premix Group. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA.
  • Thermo Fisher Scientific. (2025, October 24). 2-Phenylethyl-1-boronic acid pinacol ester Safety Data Sheet.
  • BenchChem. (2025). Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid.
  • Cayman Chemical. (2025, December 19). Propylphosphonic Acid Safety Data Sheet.
  • AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 5-Isopropoxy-2-methylphenylboronic acid, pinacol ester Safety Data Sheet.
  • Merck Millipore. (2022, November 14). Boric acid cryst., EMPROVE® API Ph. Eur,BP,NF Safety Data Sheet.
  • Thermo Fisher Scientific. (2011, December 15). 4-Methylbenzeneboronic acid Safety Data Sheet.
  • CymitQuimica. (2024, November 1). 2-Ethoxy-4-methylphenylboronic acid Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-4-methylphenylboronic acid
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